(2S)-1-[(2S)-1-(4-oxo-2-sulfanylidene-1H-quinazoline-7-carbonyl)pyrrolidine-2-carbonyl]pyrrolidine-2-carboxamide
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Overview
Description
(2S)-1-[(2S)-1-(4-oxo-2-sulfanylidene-1H-quinazoline-7-carbonyl)pyrrolidine-2-carbonyl]pyrrolidine-2-carboxamide is a complex organic compound featuring a quinazoline core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-1-[(2S)-1-(4-oxo-2-sulfanylidene-1H-quinazoline-7-carbonyl)pyrrolidine-2-carbonyl]pyrrolidine-2-carboxamide typically involves multi-step organic reactions. One common approach is the condensation of a quinazoline derivative with a pyrrolidine carboxylic acid under controlled conditions. The reaction often requires the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Solvent recovery and recycling are also critical components of the industrial process to minimize waste and reduce costs.
Chemical Reactions Analysis
Types of Reactions
(2S)-1-[(2S)-1-(4-oxo-2-sulfanylidene-1H-quinazoline-7-carbonyl)pyrrolidine-2-carbonyl]pyrrolidine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the quinazoline ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbonyl carbon atoms.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while reduction of the carbonyl groups can produce corresponding alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, the compound is studied for its potential as an enzyme inhibitor. The quinazoline core is known to interact with various biological targets, making it a candidate for drug development.
Medicine
Medically, (2S)-1-[(2S)-1-(4-oxo-2-sulfanylidene-1H-quinazoline-7-carbonyl)pyrrolidine-2-carbonyl]pyrrolidine-2-carboxamide is investigated for its potential therapeutic effects. It may exhibit anti-cancer, anti-inflammatory, or antimicrobial properties, depending on its interaction with specific molecular targets.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers or coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of (2S)-1-[(2S)-1-(4-oxo-2-sulfanylidene-1H-quinazoline-7-carbonyl)pyrrolidine-2-carbonyl]pyrrolidine-2-carboxamide involves its interaction with specific molecular targets. The quinazoline core can bind to enzymes or receptors, inhibiting their activity. This binding can disrupt cellular processes, leading to the compound’s observed biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-fluorophenyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylic acid methyl ester
- Thiazolo[2,3-b]quinazoline derivatives
Uniqueness
Compared to similar compounds, (2S)-1-[(2S)-1-(4-oxo-2-sulfanylidene-1H-quinazoline-7-carbonyl)pyrrolidine-2-carbonyl]pyrrolidine-2-carboxamide stands out due to its dual pyrrolidine and quinazoline structure. This unique combination enhances its reactivity and potential for diverse applications in various fields.
Properties
Molecular Formula |
C19H21N5O4S |
---|---|
Molecular Weight |
415.5 g/mol |
IUPAC Name |
(2S)-1-[(2S)-1-(4-oxo-2-sulfanylidene-1H-quinazoline-7-carbonyl)pyrrolidine-2-carbonyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C19H21N5O4S/c20-15(25)13-3-1-7-23(13)18(28)14-4-2-8-24(14)17(27)10-5-6-11-12(9-10)21-19(29)22-16(11)26/h5-6,9,13-14H,1-4,7-8H2,(H2,20,25)(H2,21,22,26,29)/t13-,14-/m0/s1 |
InChI Key |
AANQELQVUNTYHM-KBPBESRZSA-N |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)[C@@H]2CCCN2C(=O)C3=CC4=C(C=C3)C(=O)NC(=S)N4)C(=O)N |
Canonical SMILES |
C1CC(N(C1)C(=O)C2CCCN2C(=O)C3=CC4=C(C=C3)C(=O)NC(=S)N4)C(=O)N |
Origin of Product |
United States |
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